molecular formula C26H35N3O4 B14123606 (R)-Methyl 2-((R)-2-((R)-2-aMino-4-phenylbutanaMido)-4-MethylpentanaMido)-3-phenylpropanoate

(R)-Methyl 2-((R)-2-((R)-2-aMino-4-phenylbutanaMido)-4-MethylpentanaMido)-3-phenylpropanoate

Cat. No.: B14123606
M. Wt: 453.6 g/mol
InChI Key: JQFXBNCOIQAUPT-DNVJHFABSA-N
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Description

®-Methyl 2-(®-2-(®-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-(®-2-(®-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate typically involves multi-step organic reactions. The process begins with the preparation of the amino acid derivatives, followed by peptide bond formation and esterification. Key reagents include protecting groups for the amino acids, coupling agents like carbodiimides for peptide bond formation, and methylating agents for esterification.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure precision and efficiency. The process would be optimized for yield and purity, with rigorous quality control measures in place to monitor each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-(®-2-(®-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at specific functional groups, such as the amino or phenyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, where nucleophiles like hydroxide ions or amines replace existing substituents.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-Methyl 2-(®-2-(®-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate is used as a building block for synthesizing more complex molecules. Its chiral centers make it valuable for studying stereochemistry and enantioselective reactions.

Biology

In biological research, this compound can be used to study protein interactions and enzyme mechanisms. Its peptide-like structure allows it to mimic natural substrates, making it useful in biochemical assays.

Medicine

In medicine, ®-Methyl 2-(®-2-(®-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate has potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, such as enzymes or receptors, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-Methyl 2-(®-2-(®-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate involves its interaction with specific molecular targets. The compound’s peptide-like structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-Methyl 2-(®-2-(®-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate: shares similarities with other peptide-based compounds, such as:

Uniqueness

What sets ®-Methyl 2-(®-2-(®-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate apart is its specific arrangement of chiral centers and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H35N3O4

Molecular Weight

453.6 g/mol

IUPAC Name

methyl (2R)-2-[[(2R)-2-[[(2R)-2-amino-4-phenylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C26H35N3O4/c1-18(2)16-22(28-24(30)21(27)15-14-19-10-6-4-7-11-19)25(31)29-23(26(32)33-3)17-20-12-8-5-9-13-20/h4-13,18,21-23H,14-17,27H2,1-3H3,(H,28,30)(H,29,31)/t21-,22-,23-/m1/s1

InChI Key

JQFXBNCOIQAUPT-DNVJHFABSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@@H](CCC2=CC=CC=C2)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCC2=CC=CC=C2)N

Origin of Product

United States

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